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Compound of Interest

Compound Name: RG7167

Cat. No.: B1579151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for RG7167 (also known as

CH4987655 and RO4987655), a selective MEK inhibitor, with other MEK inhibitors, namely

trametinib and cobimetinib. The information is intended to offer a comprehensive overview of

the preclinical efficacy and early clinical trial results to support independent validation and

further research.

Preclinical Efficacy in Xenograft Models
RG7167 demonstrated potent anti-tumor activity in various human cancer xenograft models.

Notably, in preclinical studies, daily oral administration of RG7167 for 14 days resulted in

significant tumor growth inhibition (TGI) and even tumor regression in non-small cell lung

cancer (NSCLC), pancreatic, and hepatocellular carcinoma models.
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MEK Inhibitor
Cancer Type
(Cell Line)

Dose
Tumor Growth
Inhibition (TGI)

Citation

RG7167

NSCLC,

Pancreatic,

Hepatocellular

Carcinoma

≥ 3 mg/kg (daily)
100% or

Regression
[1]

Trametinib

Thyroid Cancer

(8505C -

BRAFV600E,

CAL62 -

KRASG12R)

Not specified

Sustained tumor

shrinkage

(>50%)

[2]

Trametinib
Gallbladder

Cancer (NOZ)
1 mg/kg (orally)

Significant tumor

growth inhibition
[3]

Cobimetinib

Renal Cell

Carcinoma

(CaKi-2, 786-O,

A-704, ACHN,

A489)

Not specified in

vivo

IC50 of 0.006-

0.8μM in vitro
[4]

Phase I Clinical Trial Data
The early clinical development of RG7167 was assessed in a Phase I dose-escalation study

(NCT00817518) involving patients with advanced solid tumors. This trial established the safety

profile, Maximum Tolerated Dose (MTD), and preliminary anti-tumor activity of the compound.

For comparison, data from Phase I trials of trametinib and cobimetinib are also presented.
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MEK
Inhibitor

Trial
Identifier

Maximum
Tolerated
Dose (MTD)
/
Recommen
ded Phase
II Dose
(RP2D)

Key
Efficacy
Results

Most
Common
Adverse
Events

Citation

RG7167
NCT0081751

8

8.5 mg twice

daily

Clinical

benefit in

21.1% of

patients; 2

partial

responses.

Rash-related

toxicities,

gastrointestin

al disorders.

[5]

Trametinib
NCT0068762

2

2 mg once

daily (RP2D)

10%

objective

response rate

in various

solid tumors.

Rash,

dermatitis

acneiform,

diarrhea.

[1][3]

Trametinib

Phase Ib

(combination

with

gemcitabine)

2 mg daily

30% partial

response in

pancreatic

cancer.

Neutropenia,

thrombocytop

enia,

transaminase

elevation.

[6]

Cobimetinib Phase I

60 mg (21

days on / 7

days off)

1

unconfirmed

complete

response and

6 partial

responses in

melanoma

patients.

Diarrhea,

rash, fatigue,

edema,

nausea,

vomiting.

[7]

Signaling Pathway and Experimental Workflow
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The primary mechanism of action for RG7167 and other MEK inhibitors is the inhibition of the

Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting MEK1 and

MEK2. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and

its aberrant activation is a hallmark of many cancers.

Caption: The MAPK signaling pathway and the point of inhibition by MEK inhibitors.

Experimental Protocols
Xenograft Tumor Growth Inhibition Studies
The general methodology for assessing in vivo efficacy of MEK inhibitors in preclinical models

involves the following steps:

Cell Line Selection: Human cancer cell lines with known mutations (e.g., BRAF, KRAS) are

chosen.

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection

of human tumor cells.

Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of

the mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). Mice are then randomized into control (vehicle) and treatment groups.

Drug Administration: The MEK inhibitor (e.g., RG7167, trametinib) is administered orally at

specified doses and schedules.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of

the treated group to the control group.

Caption: A generalized workflow for preclinical xenograft studies.

Phase I Clinical Trial Design
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The primary objectives of a Phase I clinical trial for a novel compound like RG7167 are to

determine the MTD and to evaluate its safety and pharmacokinetic profile. A common design is

the "3+3" dose-escalation scheme:

Patient Cohorts: Small cohorts of patients (typically 3) are enrolled at a specific dose level.

Dose-Limiting Toxicity (DLT) Observation: Patients are monitored for a predefined period

(e.g., the first cycle of treatment) for DLTs.

Dose Escalation:

If no DLTs are observed in the first 3 patients, the next cohort is enrolled at a higher dose

level.

If one DLT is observed, 3 more patients are added to the same dose level. If no further

DLTs occur in this expanded cohort of 6, the dose is escalated.

If two or more DLTs are observed in a cohort of 3 to 6 patients, the MTD is considered to

have been exceeded, and the next lower dose level is declared the MTD.

Expansion Cohort: Once the MTD is established, an expansion cohort may be enrolled at

this dose to further evaluate safety, pharmacodynamics, and preliminary efficacy.

Caption: The "3+3" dose-escalation design for a Phase I clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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